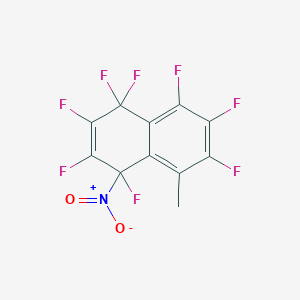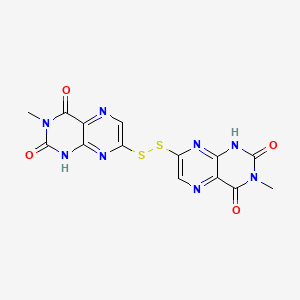
7,7'-Disulfanediylbis(3-methylpteridine-2,4(1H,3H)-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7’-Disulfanediylbis(3-methylpteridine-2,4(1H,3H)-dione) is a complex organic compound known for its unique structure and properties This compound belongs to the pteridine family, which is characterized by a bicyclic ring system containing nitrogen atoms The presence of sulfur bridges and methyl groups adds to its distinctiveness
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Disulfanediylbis(3-methylpteridine-2,4(1H,3H)-dione) typically involves the following steps:
Formation of the Pteridine Ring: The initial step involves the synthesis of the pteridine ring system. This can be achieved through the condensation of appropriate diamines with formyl or acyl derivatives.
Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of Sulfur Bridges: The sulfur bridges are formed by reacting the pteridine derivatives with sulfur-containing reagents like thiols or disulfides under controlled conditions.
Industrial Production Methods
Industrial production of 7,7’-Disulfanediylbis(3-methylpteridine-2,4(1H,3H)-dione) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bridges to thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Functionalized derivatives with altered chemical properties.
Wissenschaftliche Forschungsanwendungen
7,7’-Disulfanediylbis(3-methylpteridine-2,4(1H,3H)-dione) has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 7,7’-Disulfanediylbis(3-methylpteridine-2,4(1H,3H)-dione) involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, DNA, and proteins.
Pathways: Inhibition of enzyme activity, disruption of DNA replication, and modulation of protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pteridine: The parent compound with a simpler structure.
Methopterin: A methylated derivative with different substitution patterns.
Biopterin: A naturally occurring pteridine derivative with biological significance.
Uniqueness
7,7’-Disulfanediylbis(3-methylpteridine-2,4(1H,3H)-dione) stands out due to its unique sulfur bridges and specific methylation pattern, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
89334-11-2 |
|---|---|
Molekularformel |
C14H10N8O4S2 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
3-methyl-7-[(3-methyl-2,4-dioxo-1H-pteridin-7-yl)disulfanyl]-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C14H10N8O4S2/c1-21-11(23)7-9(19-13(21)25)17-5(3-15-7)27-28-6-4-16-8-10(18-6)20-14(26)22(2)12(8)24/h3-4H,1-2H3,(H,17,19,25)(H,18,20,26) |
InChI-Schlüssel |
PJDQNYZGUAJCKK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=NC=C(N=C2NC1=O)SSC3=CN=C4C(=N3)NC(=O)N(C4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


diphenyl-](/img/structure/B14397419.png)

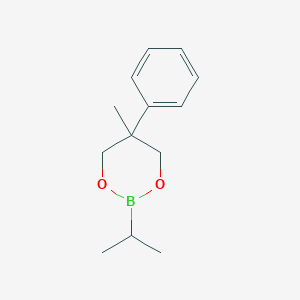
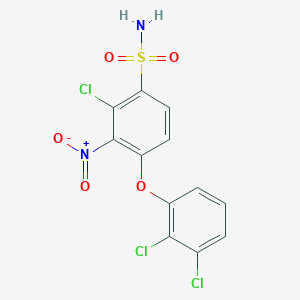
![N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide](/img/structure/B14397464.png)
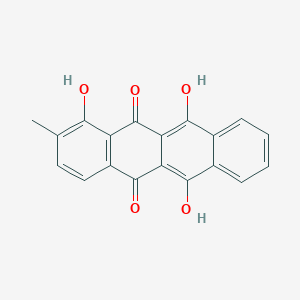
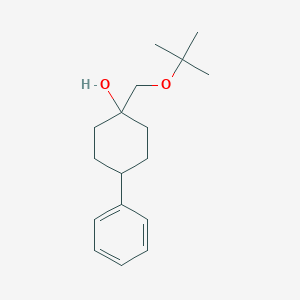
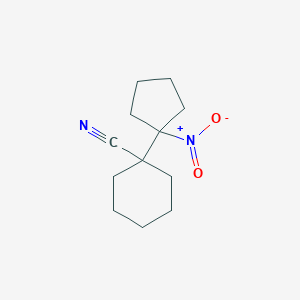
![1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide](/img/structure/B14397486.png)
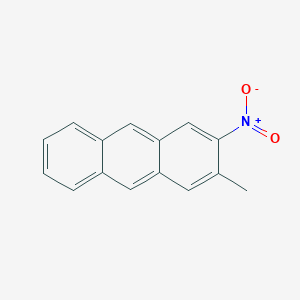
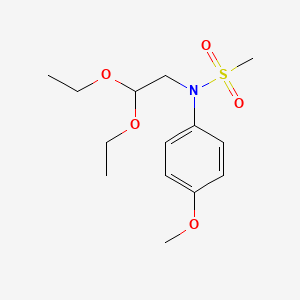
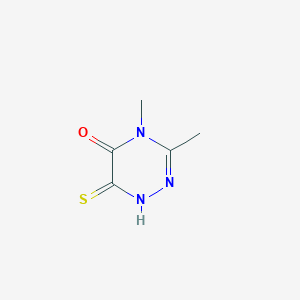
![Bicyclo[4.1.0]heptane, 3-cyclopropyl-](/img/structure/B14397510.png)
